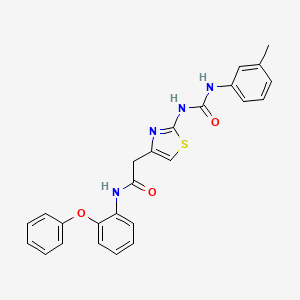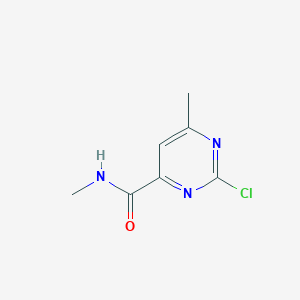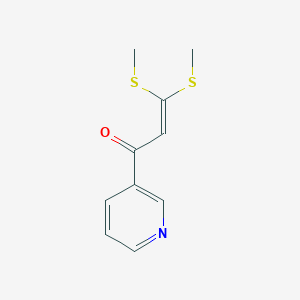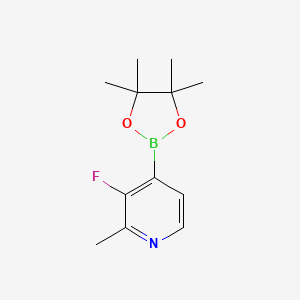![molecular formula C16H16N4O2S B2862367 2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid CAS No. 852376-05-7](/img/structure/B2862367.png)
2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid” is a complex organic molecule that contains several functional groups including a triazole ring, a pyridazine ring, a thiol group, and a carboxylic acid group .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized via aromatic nucleophilic substitution reactions . For example, triazole derivatives can be synthesized by reacting an amine with a triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazole ring fused with a pyridazine ring. The presence of the thiol group and the carboxylic acid group would also be significant features .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the triazole ring, the pyridazine ring, the thiol group, and the carboxylic acid group. These functional groups can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylic acid group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Anticancer Potential
Research has demonstrated the synthesis of compounds related to 2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid, showing moderate to high anticancer activity against human breast carcinoma cell lines. This highlights the potential application of these compounds in developing new anticancer agents (Abdelhamid et al., 2016).
Heterocyclic Compound Synthesis
The compound is involved in the synthesis of diverse heterocycles, such as pyrazolo[3,4-d]pyrimidines and triazolo[5,1-f]pyrimidines, which are expected to have significant chemical and pharmacological activities. This broadens its application in the field of medicinal chemistry (Al-Afaleq & Abubshait, 2001).
Insecticidal Applications
Some derivatives of the compound have been synthesized and tested as insecticidal agents against the cotton leafworm, Spodoptera littoralis, showing potential in pest control applications (Fadda et al., 2017).
Antibacterial Activity
Derivatives of 2-((3-(p-Tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid have been synthesized and evaluated for their antibacterial activity, suggesting their potential in developing new antibacterial agents (Rahimizadeh et al., 2012).
Synthesis of Polycondensed Heterocycles
The compound is used in the synthesis of polycondensed heterocycles, which could have applications in materials science or pharmaceutical development (Chernyshev et al., 2014).
Antimicrobial Potential
Further studies have synthesized various derivatives of the compound that exhibited pronounced antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Bhuiyan et al., 2006).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as [1,2,4]triazolo[4,3-a]quinoxaline derivatives, have been studied for their potential antiviral and antimicrobial activities .
Mode of Action
It is known that triazole derivatives can interact with various enzymes and receptors in the body, leading to their antimicrobial or antiviral effects .
Biochemical Pathways
It is known that triazole derivatives can interfere with the synthesis of essential components of microbial cells, leading to their antimicrobial effects .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds .
Result of Action
Similar compounds have shown promising antiviral activity and exhibit antibacterial and/or antifungal activities .
Orientations Futures
Propriétés
IUPAC Name |
2-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2S/c1-3-12(16(21)22)23-14-9-8-13-17-18-15(20(13)19-14)11-6-4-10(2)5-7-11/h4-9,12H,3H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFHAGKVFATXAIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)SC1=NN2C(=NN=C2C3=CC=C(C=C3)C)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[3-(4-Methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}butanoic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)(4-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2862287.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-butoxyphenyl)urea](/img/structure/B2862289.png)

![Ethyl 3-{[3-(trifluoromethyl)benzoyl]amino}-1H-indole-2-carboxylate](/img/structure/B2862293.png)

![Tert-butyl 6-methoxyspiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862297.png)
![3-{1-[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2862299.png)
![(Z)-ethyl 3-allyl-2-((4-(N-benzyl-N-ethylsulfamoyl)benzoyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2862302.png)
![4-(2,2-Difluoroethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2862303.png)

